molecular formula C15H9BrN2O2 B1269296 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid CAS No. 5109-98-8

6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid

Cat. No.: B1269296
CAS No.: 5109-98-8
M. Wt: 329.15 g/mol
InChI Key: WNXWWXFTFGLCEC-UHFFFAOYSA-N
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Description

6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid is a high-value chemical intermediate primarily employed in the synthesis of sophisticated kinase inhibitors. Its core structure, featuring a quinoline scaffold substituted with a bromo atom and a pyridyl ring, makes it a versatile precursor for further functionalization, particularly via cross-coupling reactions. This compound is a critical building block in the research and development of potent and selective inhibitors, such as Sapanisertib (TAK-228, MLN0128), which target the mTOR (mechanistic target of rapamycin) kinase pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers and metabolic diseases. Researchers utilize this bromo-quinoline derivative to explore structure-activity relationships (SAR) and develop novel therapeutic agents for oncology and other therapeutic areas. As a key intermediate, its research value lies in enabling the construction of complex molecules that modulate specific protein kinases, providing crucial tools for probing biological mechanisms and advancing drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-2-pyridin-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O2/c16-9-4-5-12-10(7-9)11(15(19)20)8-14(18-12)13-3-1-2-6-17-13/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXWWXFTFGLCEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353926
Record name 6-bromo-2-pyridin-2-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5109-98-8
Record name 6-bromo-2-pyridin-2-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via base-mediated ring-opening of isatin to form an α-ketoamide intermediate, which cyclizes with the ketone (2-acetylpyridine) to construct the quinoline core. Key steps include:

  • Alkaline Hydrolysis : 5-Bromoisatin is treated with aqueous KOH (33%) in ethanol, forming the sodium salt of the α-ketoamide.
  • Cyclization : Heating under reflux (typically 12–24 hours) facilitates intramolecular cyclization, yielding the quinoline skeleton.
  • Acidification : Neutralization with acetic acid precipitates the product, which is purified via recrystallization.

Optimized Parameters :

  • Solvent : Ethanol-water mixtures enhance solubility of intermediates.
  • Base Concentration : 33% KOH ensures complete deprotonation without excessive side reactions.
  • Temperature : Reflux (~78°C for ethanol) balances reaction rate and decomposition risks.

Yield and Scalability

  • Yield : Reported yields range from 70% to 89% depending on purification methods. For example, a 20.5 mmol scale reaction produced 5.5 g of crude product, while sonication-assisted methods achieved 89% isolated yield for analogous quinolines.
  • Green Chemistry Adaptations : Sonication reduces reaction time from 24 hours to 6.5 hours and improves atom economy by minimizing solvent use.

Alkylation of 6-Bromoquinoline-4-carboxylic Acid Intermediates

An alternative route involves introducing the pyridin-2-yl group via alkylation of a preformed bromoquinoline intermediate. This method is advantageous when functional group compatibility issues arise in the Pfitzinger approach.

Synthetic Pathway

  • Intermediate Preparation : 6-Bromo-1,2-dihydro-2-oxoquinoline-4-carboxylic acid is synthesized via cyclization of brominated phenylacetonitrile derivatives.
  • Alkylation : Reaction with 2-(bromomethyl)pyridine hydrobromide in DMF, using K₂CO₃ as a base and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
  • Oxidation : The dihydroquinoline intermediate is oxidized to the aromatic quinoline using agents like KMnO₄ or DDQ.

Key Conditions :

  • Catalyst : TBAB enhances nucleophilic substitution efficiency.
  • Purification : Column chromatography (ethyl acetate/hexane) isolates the product in >80% purity.

Limitations and Considerations

  • Multi-Step Process : Requires synthesis and isolation of intermediates, increasing complexity.
  • Oxidation Challenges : Over-oxidation may occur, necessitating careful stoichiometric control.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

Method Starting Materials Yield Reaction Time Key Advantages
Pfitzinger Condensation 5-Bromoisatin, 2-Acetylpyridine 70–89% 6.5–24 hours One-pot synthesis; high atom economy
Alkylation Approach 6-Bromo-1,2-dihydroquinoline 60–75% 12–18 hours Functional group tolerance

Mechanistic Insights and Side Reactions

Pfitzinger Reaction Byproducts

  • Decarboxylation : Prolonged heating may lead to loss of CO₂, forming 6-bromo-2-pyridin-2-ylquinoline.
  • Dimerization : Alkaline conditions can promote dimer formation, mitigated by controlled pH during acidification.

Alkylation Side Products

  • Over-Alkylation : Excess alkylating agent may yield bis-pyridinium derivatives, avoided by stoichiometric precision.
  • Incomplete Oxidation : Residual dihydroquinoline requires rigorous oxidation checks.

Industrial and Environmental Considerations

  • Cost Efficiency : The Pfitzinger method uses low-cost reagents (KOH, ethanol), with raw material costs ~$57.50/250 mg for the product.
  • Waste Management : Sonication reduces solvent waste by 40% compared to traditional reflux.
  • Scale-Up Feasibility : Pfitzinger’s one-pot nature simplifies industrial adaptation, while alkylation routes suit small-scale diversifications.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents like toluene or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl or polyaryl compounds.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid serves as a crucial building block in the synthesis of pharmaceutical agents targeting various diseases, especially cancer and infections. Its structure allows for modifications that enhance biological activity.

Antitumor Activity:
In vitro studies show that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an antitumor agent. For example, research indicates significant apoptotic effects on human leukemia cells, highlighting its pharmacological relevance .

Antibacterial Properties:
The compound exhibits moderate antibacterial activity against strains like Staphylococcus aureus, potentially by interfering with bacterial DNA synthesis through inhibition of DNA gyrase .

Antifungal Activity:
Limited studies suggest antifungal properties against various strains, indicating further therapeutic applications in treating fungal infections .

Materials Science

The compound is explored for its role in developing organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices .

Biological Research

In biochemical assays, this compound acts as a probe or ligand to study enzyme interactions or receptor binding. Its ability to modulate enzyme activity makes it valuable for investigating cellular processes .

Antibacterial Studies

A study demonstrated the effectiveness of this compound against multidrug-resistant bacterial strains, showcasing its potential as an alternative therapeutic agent amidst rising antibiotic resistance .

Antitumor Research

In vitro experiments indicated that treatment with this compound led to significant apoptosis in human leukemia cells, suggesting its candidacy for further pharmacological investigation .

Mechanistic Insights

Molecular docking studies revealed effective binding of this compound to active sites of key enzymes involved in cancer metabolism, providing insights into its mechanism as an antitumor agent .

Summary of Biological Activities

Biological ActivityEffectTarget Organisms/Cells
AntibacterialModerate activityStaphylococcus aureus
AntifungalLimited activityVarious fungal strains
AntitumorInduces apoptosisVarious cancer cell lines

The compound's diverse biological activities stem from its ability to interact with essential molecular targets due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The quinoline core can interact with nucleic acids or proteins, influencing biological pathways and cellular processes. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

6-Bromo-2-(4-bromo-phenyl)-quinoline-4-carboxylic acid

  • Structure : Differs in the substituent at position 2 (4-bromophenyl instead of pyridin-2-yl).
  • Molecular Formula: C₁₆H₉Br₂NO₂; Molar Mass: 407.06 g/mol .
  • Key Differences :
    • The 4-bromophenyl group increases steric bulk and lipophilicity compared to pyridin-2-yl.
    • Higher molar mass due to additional bromine.
    • Reduced solubility in polar solvents due to the absence of the pyridine nitrogen’s coordinating ability .

6-Bromo-2-cyclopropyl-quinoline-4-carboxylic acid

  • Structure : Cyclopropyl substituent at position 2.
  • Molecular Formula: C₁₃H₁₀BrNO₂; Molar Mass: 292.13 g/mol .
  • Key Differences: Cyclopropyl enhances metabolic stability in drug candidates. Lower molar mass and simpler structure reduce synthetic complexity. Limited electronic effects compared to pyridinyl or bromophenyl groups .

6-Bromo-2-[5-(3-trifluoromethylphenyl)furan-2-yl]quinoline-4-carboxylic acid

  • Structure : Substituted with a trifluoromethylphenyl-furan group at position 2.
  • Molecular Formula : C₂₁H₁₂BrF₃N₂O₃; Molar Mass : 460.99 g/mol .
  • Key Differences: Trifluoromethyl group increases electron-withdrawing effects and bioavailability. Higher synthetic complexity and cost due to fluorine incorporation .

4-Bromoquinoline-6-carboxylic acid

  • Structure : Bromine at position 4 instead of 6.
  • Molecular Formula: C₁₀H₆BrNO₂; Molar Mass: 252.07 g/mol .
  • Key Differences :
    • Positional isomerism alters electronic distribution, affecting binding affinity in biological targets.
    • Simpler structure lacks pyridinyl coordination sites.
    • Lower molecular weight improves solubility but reduces functional versatility .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid C₁₅H₉BrN₂O₂ 329.155 Pyridin-2-yl, Br, COOH High coordination ability, moderate solubility
6-Bromo-2-(4-bromo-phenyl)-quinoline-4-carboxylic acid C₁₆H₉Br₂NO₂ 407.06 4-Bromophenyl, Br, COOH High lipophilicity, low polarity
6-Bromo-2-cyclopropyl-quinoline-4-carboxylic acid C₁₃H₁₀BrNO₂ 292.13 Cyclopropyl, Br, COOH Metabolic stability, synthetic simplicity
6-Bromo-2-[5-(3-trifluoromethylphenyl)furan-2-yl]quinoline-4-carboxylic acid C₂₁H₁₂BrF₃N₂O₃ 460.99 Trifluoromethylphenyl-furan, Br, COOH Enhanced bioavailability, photophysical utility
4-Bromoquinoline-6-carboxylic acid C₁₀H₆BrNO₂ 252.07 Br (position 4), COOH Improved solubility, reduced functionality

Biological Activity

6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid (6-Br-PYQ-COOH) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

6-Br-PYQ-COOH has the molecular formula C15H9BrN2O2 and a molecular weight of approximately 329.15 g/mol. The compound features a bromine atom attached to a pyridine ring and a carboxylic acid group, which contributes to its unique reactivity and biological interactions.

Antimicrobial Activity

Antibacterial Properties
Research indicates that 6-Br-PYQ-COOH exhibits moderate antibacterial activity against several strains, including Staphylococcus aureus . The compound's mechanism involves interference with bacterial DNA synthesis, likely through inhibition of DNA gyrase and topoisomerase IV, leading to bacterial cell death .

Antifungal Activity
While limited, some studies have reported antifungal properties of 6-Br-PYQ-COOH against various fungal strains, suggesting potential for use in treating fungal infections.

Antitumor Activity

6-Br-PYQ-COOH has shown promising results as an antitumor agent. In vitro studies demonstrate its ability to influence cell proliferation and induce apoptosis in various cancer cell lines. The compound's structure allows it to interact with cellular targets involved in cancer progression, making it a candidate for further pharmacological investigation .

Table 1: Summary of Biological Activities

Biological Activity Effect Target Organisms/Cells
AntibacterialModerate activityStaphylococcus aureus
AntifungalLimited activityVarious fungal strains
AntitumorInduces apoptosisVarious cancer cell lines

The biological activity of 6-Br-PYQ-COOH can be attributed to its ability to interact with key molecular targets. The compound's electron-rich nitrogen atoms in the pyridine and quinoline rings facilitate electrophilic aromatic substitution reactions, enhancing its reactivity with biological macromolecules such as proteins and nucleic acids .

Additionally, studies suggest that the carboxylic acid group plays a critical role in modulating the compound's interaction with enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.

Case Studies and Research Findings

  • Antibacterial Studies : A study highlighted the effectiveness of 6-Br-PYQ-COOH against multidrug-resistant strains of bacteria, showcasing its potential as an alternative therapeutic agent in the face of rising antibiotic resistance.
  • Antitumor Research : In vitro experiments demonstrated that treatment with 6-Br-PYQ-COOH resulted in significant apoptosis in human leukemia cells, indicating its potential as a chemotherapeutic agent .
  • Mechanistic Insights : Molecular docking studies revealed that 6-Br-PYQ-COOH binds effectively to the active sites of key enzymes involved in cancer metabolism, providing insights into its mechanism as an antitumor agent .

Q & A

Q. What are the standard synthetic routes for 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid?

  • Methodological Answer : A common approach involves condensation of brominated pyridine derivatives with quinoline precursors. For example, analogous procedures to the synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid (a structural analog) include reacting 4-bromobenzaldehyde with 2-aminopyridine under reflux conditions, followed by cyclization using acid catalysts like polyphosphoric acid . Key steps:
  • Step 1 : Formation of the quinoline core via Friedländer or Pfitzinger reactions.
  • Step 2 : Bromination at the 6-position using N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄).
  • Step 3 : Carboxylic acid functionalization via oxidation of a methyl or ester group using KMnO₄ or LiOH .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer :
  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, as described for brominated pyridine analogs in purity assessments (>95.0% by HLC) .
  • Structural Confirmation :
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ~316.12 g/mol for C₁₅H₉BrN₂O₂).
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., pyridine protons at δ 8.5–9.0 ppm) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Methodological Answer :
  • Catalyst Selection : Palladium or copper catalysts improve coupling efficiency in heterocyclic systems. For example, Pd(OAc)₂ enhances Suzuki-Miyaura cross-coupling for brominated intermediates .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates in cyclization steps, while toluene minimizes side reactions during bromination .
  • Temperature Control : Reflux conditions (100–120°C) for cyclization vs. low temperatures (-78°C) for acid chloride formation to prevent decomposition .

Q. What strategies enable functionalization of the carboxylic acid group for downstream applications?

  • Methodological Answer :
  • Amide Formation : React with amines via activation with thionyl chloride (SOCl₂) to generate acid chlorides, followed by coupling with primary/secondary amines .
  • Esterification : Use methanol/H₂SO₄ or diazomethane to produce methyl esters for improved solubility in organic solvents .
  • Metal Coordination : Exploit the carboxylic acid’s chelating properties for coordination chemistry (e.g., with Cu²⁺ or Fe³⁺) to study catalytic or photophysical behaviors .

Q. How should researchers address contradictions in purity data across different synthesis batches?

  • Methodological Answer :
  • Root-Cause Analysis :
  • Impurity Profiling : Use LC-MS to identify by-products (e.g., debrominated derivatives or unreacted intermediates) .
  • Reagent Quality : Verify brominating agents (e.g., NBS) for stability; degraded reagents reduce yield and purity .
  • Process Adjustments : Implement inert atmosphere (N₂/Ar) during bromination to prevent oxidative side reactions .

Research Applications

Q. What biological or material science applications are emerging for this compound?

  • Methodological Answer :
  • Antimicrobial Studies : Derivatives of brominated quinolines are screened against Gram-positive bacteria (e.g., S. aureus) via MIC assays .
  • Material Science : The planar quinoline core and bromine atom enhance π-stacking in organic semiconductors; UV-Vis and cyclic voltammetry assess electronic properties .

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